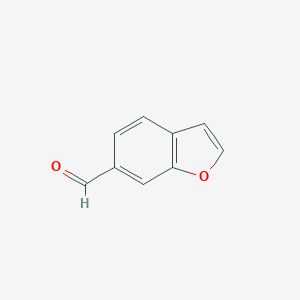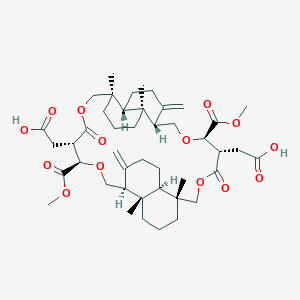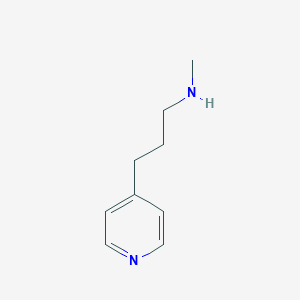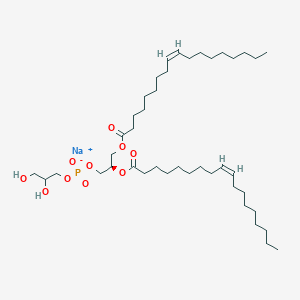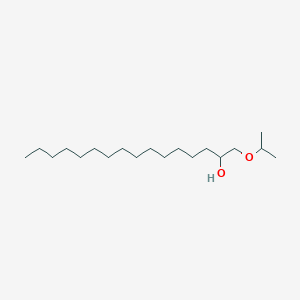![molecular formula C10H13N B054611 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile CAS No. 114718-70-6](/img/structure/B54611.png)
7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile, also known as MBOC, is a bicyclic compound with a nitrile functional group. It has been widely used in scientific research due to its unique chemical structure and properties. In
Mécanisme D'action
The mechanism of action of 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins involved in biological processes. For example, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. This compound has also been shown to affect the central nervous system, with some studies suggesting that it may have potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile in lab experiments is its unique chemical structure and properties, which make it a useful building block for the synthesis of other compounds. This compound is also relatively easy to synthesize and purify. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile. One area of interest is the development of new compounds based on the this compound scaffold with potential biological activities. Another area of interest is the investigation of the mechanism of action of this compound and its potential use as a therapeutic agent. Additionally, further studies are needed to determine the toxicity and safety profile of this compound in order to fully explore its potential as a research tool and therapeutic agent.
In conclusion, this compound is a unique and versatile compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound as a research tool and therapeutic agent.
Méthodes De Synthèse
7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile can be synthesized through a series of chemical reactions. One common method involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with 2,7-dimethylbicyclo[2.2.2]oct-2-ene in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as lithium aluminum hydride to obtain this compound.
Applications De Recherche Scientifique
7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile has been used in various scientific research fields, including medicinal chemistry, organic synthesis, and material science. It has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. This compound has also been used as a building block for the synthesis of other compounds with potential biological activities.
Propriétés
Numéro CAS |
114718-70-6 |
|---|---|
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
3-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile |
InChI |
InChI=1S/C10H13N/c1-7-8-2-4-9(5-3-8)10(7)6-11/h2,4,7-10H,3,5H2,1H3 |
Clé InChI |
KJIBOFBDMXTIGJ-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(C1C#N)C=C2 |
SMILES canonique |
CC1C2CCC(C1C#N)C=C2 |
Autres numéros CAS |
114718-70-6 114718-71-7 114718-72-8 |
Synonymes |
Bicyclo(2.2.2)oct-5-ene-2-carbonitrile, 3-methyl-, (1alpha,2alpha,3beta,4alpha)- (endo,exo)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



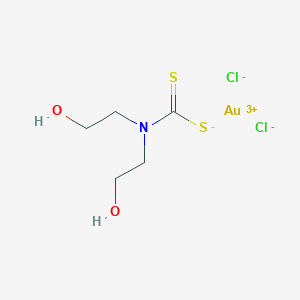
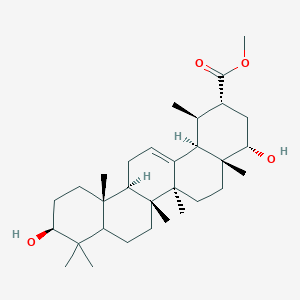
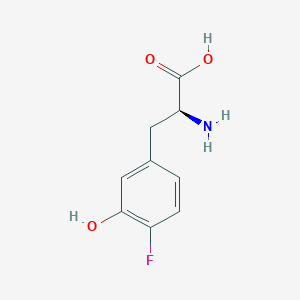
![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)
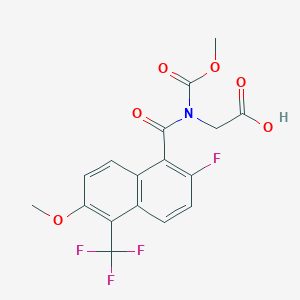
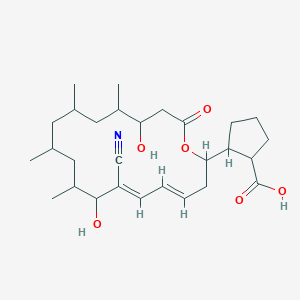
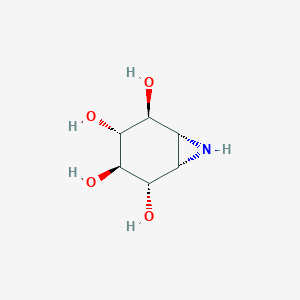
![1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene](/img/structure/B54540.png)
